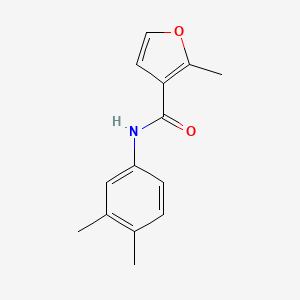
N-(4-anilinophenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-3,5-dimethylbenzamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mécanisme D'action
N-(4-anilinophenyl)-3,5-dimethylbenzamide inhibits the activity of ARF1 by binding to its active site. This binding prevents the exchange of GDP for GTP, which is necessary for ARF1 activation. As a result, the downstream signaling pathways and cellular processes that depend on ARF1 activity are inhibited.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-3,5-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. It inhibits the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum. This inhibition also affects the formation of clathrin-coated vesicles, which are involved in membrane trafficking. Additionally, N-(4-anilinophenyl)-3,5-dimethylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-anilinophenyl)-3,5-dimethylbenzamide has several advantages as a research tool. It is a highly specific inhibitor of ARF1, making it a valuable tool for investigating the role of ARF1 in various cellular processes. Additionally, it has been shown to have a wide range of effects on cellular processes, making it a versatile tool for investigating various cellular pathways.
However, there are also limitations to using N-(4-anilinophenyl)-3,5-dimethylbenzamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and difficult to interpret, making it important to carefully design experiments to ensure accurate interpretation of results.
Orientations Futures
There are several future directions for research on N-(4-anilinophenyl)-3,5-dimethylbenzamide. One area of interest is investigating its potential as a therapeutic agent for various diseases. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines makes it a potential candidate for cancer therapy. Additionally, its effects on membrane trafficking and protein transport make it a potential candidate for treating various genetic diseases.
Another area of interest is investigating the downstream signaling pathways affected by ARF1 inhibition. Understanding the complex network of signaling pathways affected by ARF1 inhibition could provide valuable insights into various cellular processes and potentially lead to the development of new therapeutic targets.
In conclusion, N-(4-anilinophenyl)-3,5-dimethylbenzamide is a valuable tool for investigating various cellular processes. Its specific inhibition of ARF1 and wide range of effects on cellular processes make it a versatile tool for scientific research. However, its cytotoxic effects at high concentrations and complex effects on cellular processes highlight the importance of careful experimental design and interpretation of results. Future research on N-(4-anilinophenyl)-3,5-dimethylbenzamide has the potential to lead to the development of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-anilinophenyl)-3,5-dimethylbenzamide involves the reaction of 4-aminobenzoic acid with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with aniline to form the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-3,5-dimethylbenzamide has been widely used in scientific research as an ARF1 inhibitor. ARF1 is a small GTPase that plays a crucial role in various cellular processes such as membrane trafficking, cytoskeleton organization, and cell signaling. Inhibition of ARF1 activity can lead to a wide range of cellular effects, making it a valuable tool for investigating various cellular processes.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-12-16(2)14-17(13-15)21(24)23-20-10-8-19(9-11-20)22-18-6-4-3-5-7-18/h3-14,22H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXCQFPXHXZGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[4-(phenylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)


![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)


![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)
![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)